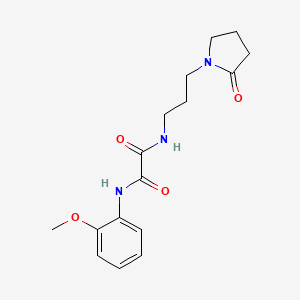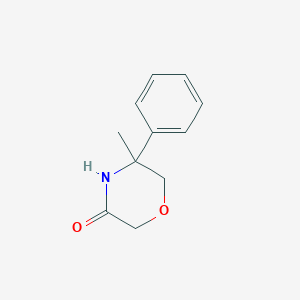
N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group and an oxopyrrolidinyl propyl group connected through an oxalamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit a wide range of biological activities . The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biological targets .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a specific orientation, potentially leading to different biological profiles .
Biochemical Pathways
Compounds with a similar pyrrolidine-2-one scaffold have been reported to be involved in a variety of biological activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives. These products can be further utilized in different applications depending on their chemical properties .
Aplicaciones Científicas De Investigación
N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide include:
- N1-(2-hydroxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)ethyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)malonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and oxopyrrolidinyl propyl group provide a unique combination of reactivity and stability, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-13-7-3-2-6-12(13)18-16(22)15(21)17-9-5-11-19-10-4-8-14(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRXKSNAPZONIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide](/img/structure/B2775269.png)


![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2775279.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)
![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)
![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)



